An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Physicochemical Properties and Synthetic Insights
An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and strategically placed functional groups—a primary amine on a stereogenic center and a bromine atom on the aromatic ring—make it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and analytical methodologies for its characterization, offering field-proven insights for its application in research and development. This compound is particularly noted for its role as a key intermediate in the synthesis of novel therapeutics, including selective sphingosine-1-phosphate (S1P) receptor modulators, which are under investigation for various autoimmune diseases.[1][2][3][4][5]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is fundamental to its handling, characterization, and application in synthesis.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source/Justification |
| Chemical Name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | IUPAC Nomenclature |
| CAS Number | 1307231-02-2 | Most consistently cited CAS number.[6][7][8] |
| Molecular Formula | C₉H₁₁BrClN | Based on structural analysis.[9][10][11] |
| Molecular Weight | 248.55 g/mol | Calculated from the molecular formula.[9][10][11][12] |
| Appearance | Off-white to gray solid | Commonly reported by chemical suppliers. |
| Melting Point | Not definitively reported. Expected to be a high-melting solid consistent with a hydrochloride salt. | Data not available in searched literature. |
| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and ethanol due to its salt form. Low solubility in nonpolar organic solvents. | Inferred from the properties of similar amine hydrochlorides. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended by multiple chemical suppliers to prevent degradation. |
Spectroscopic Profile for Structural Elucidation
The structural integrity and purity of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are confirmed through a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the following represents an expert prediction based on the analysis of its constituent parts and data from closely related analogues like 4-bromoaniline.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as complex multiplets due to their diastereotopic nature. The methine proton adjacent to the amine will be a key signal, likely appearing as a triplet or doublet of doublets. The aromatic protons will show characteristic splitting patterns influenced by the bromine substituent.
-
¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the bromine will be in the aromatic region, and its chemical shift will be influenced by the halogen's electronegativity. The stereogenic carbon attached to the amine will be a key signal in the aliphatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine salt.
-
C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1000-1200 cm⁻¹.
-
C-Br stretching: A characteristic peak in the lower frequency region, typically 500-600 cm⁻¹.[16][17]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[18][19][20] Common fragmentation patterns for aminoindanes include the loss of the amino group and cleavage of the five-membered ring.[21][22]
Synthesis and Chiral Resolution: A Proposed Workflow
The synthesis logically begins with the preparation of the racemic precursor, followed by chiral resolution.
Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine
Step 1: Friedel-Crafts Acylation to form 4-Bromo-1-indanone
The synthesis of the key intermediate, 4-bromo-1-indanone, can be achieved via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[23] This reaction is typically acid-catalyzed, using a strong acid like polyphosphoric acid or trifluoromethanesulfonic acid, or by converting the carboxylic acid to an acid chloride followed by reaction with a Lewis acid like aluminum chloride.[23]
Protocol for Step 1:
-
To a solution of 3-(2-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and reflux to form the acid chloride.
-
Cool the reaction mixture and slowly add aluminum chloride at a controlled temperature.
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude 4-bromo-1-indanone by recrystallization or column chromatography.
Step 2: Reductive Amination to form Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine
The ketone is then converted to the racemic amine via reductive amination. This can be achieved in a one-pot reaction using a nitrogen source like ammonia or hydroxylamine, and a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Protocol for Step 2:
-
Dissolve 4-bromo-1-indanone in a suitable solvent (e.g., methanol).
-
Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting the product.
-
The resulting racemic amine can be purified before proceeding to chiral resolution.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step.[24] This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[25]
Protocol for Chiral Resolution:
-
Dissolve the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.
-
Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential precipitation of one.
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-amine.
-
Extract the free amine with an organic solvent.
-
Finally, treat the free (R)-amine with hydrochloric acid to form the stable (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride salt.
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(Image depicting the reaction of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine with propionaldehyde and NaBH(OAc)3 to yield (R)-4-bromo-N-propyl-2,3-dihydro-1H-inden-1-amine)